molecular formula C11H8F2N2O2 B3376357 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1187935-84-7

5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3376357
CAS No.: 1187935-84-7
M. Wt: 238.19
InChI Key: QCVJEOPZSCVJBZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ( 1187935-84-7) is a fluorinated pyrazole-carboxylic acid derivative of significant interest in medicinal and agrochemical research. This compound serves as a critical synthetic intermediate, particularly in the development of novel amide-based fungicides. Its molecular structure, which features a difluoromethyl-substituted pyrazole ring, is a key pharmacophore found in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides, such as bixafen and fluxapyroxad . Researchers utilize this carboxylic acid as a precursor for the synthesis of various amide compounds that demonstrate moderate to excellent activity against a broad spectrum of phytopathogenic fungi, including Rhizoctonia solani , Botrytis cinerea , and Pythium aphanidermatum . The mechanism of action for these derived amides involves targeting mitochondrial succinate dehydrogenase (SDH, Complex II), thereby disrupting cellular energy production in fungal pathogens . With a molecular formula of C 11 H 8 F 2 N 2 O 2 and a molecular weight of 238.19 g/mol , this building block is offered with high purity for research applications. It is readily available for chemical synthesis, including conversion to acid chlorides for subsequent coupling with diverse amine partners to generate compound libraries for biological activity screening . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(difluoromethyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-10(13)9-8(11(16)17)6-14-15(9)7-4-2-1-3-5-7/h1-6,10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVJEOPZSCVJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has diverse applications across several scientific domains:

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. Its unique structural features allow it to interact with biological targets effectively.

Agricultural Chemistry

It is utilized in developing novel agrochemicals, including fungicides and herbicides. The compound has shown effectiveness against a range of phytopathogenic fungi, making it a valuable asset in crop protection strategies .

Biochemical Research

The compound is employed in studying biochemical pathways due to its ability to modulate enzyme activity. It has been reported to inhibit enzymes involved in cell proliferation, indicating potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and pathways:

Enzyme Inhibition

Research indicates that similar compounds can inhibit key enzymes related to cell growth and proliferation. This suggests that this compound may act through comparable mechanisms, making it a candidate for further investigation in therapeutic settings .

Antifungal Activity

A series of derivatives synthesized from this compound have demonstrated significant antifungal properties. For instance, one derivative exhibited higher efficacy against several fungi than established treatments, highlighting the compound's potential in agricultural applications .

Case Studies

Several studies have explored the applications and efficacy of this compound:

Case Study 1: Antifungal Efficacy

A study synthesized various pyrazole derivatives and tested them against seven phytopathogenic fungi. The results indicated that certain derivatives showed moderate to excellent antifungal activity, outperforming traditional fungicides like boscalid .

Case Study 2: Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives, including selective COX-2 inhibitors. In vivo studies demonstrated significant reductions in inflammation using these compounds compared to controls, suggesting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can inhibit the function of enzymes or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substituents : Trifluoromethyl (CF₃) analogs exhibit higher molecular weights and melting points compared to difluoromethyl (CF₂H) derivatives due to increased van der Waals interactions .
  • Chlorine vs. Methyl : Chlorine at position 5 (as in ) improves thermal stability (m.p. 230–231°C) but may reduce solubility compared to methyl-substituted analogs .

Biological Activity

5-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H8F2N2O
  • CAS Number : 85093-32-9

This structure allows for various interactions within biological systems, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound.

Research Findings:

  • Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, the compound showed a mean growth percentage inhibition of 54.25% against HepG2 (liver cancer) and 38.44% against HeLa (cervical cancer) cells, while exhibiting minimal toxicity towards normal fibroblasts (GM-6114) with a growth percentage of 80.06% .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are implicated in cancer progression. Docking simulations indicated that the compound interacts effectively with the active sites of COX enzymes, suggesting a potential pathway for its anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, and this compound is no exception.

Case Studies:

  • COX Inhibition : Several derivatives have shown high selectivity for COX-2 with IC50 values ranging from 0.02 to 0.04 μM , indicating strong anti-inflammatory potential . The selectivity index for some compounds was reported as high as 9.31 , demonstrating their efficacy compared to standard treatments like diclofenac.
  • In Vivo Studies : In animal models, the compound exhibited significant edema reduction in carrageenan-induced paw edema assays, confirming its anti-inflammatory efficacy .

Antifungal Activity

The antifungal activity of this compound has also been explored.

Findings:

  • Inhibition of Phytopathogenic Fungi : A series of related compounds were synthesized and tested against seven phytopathogenic fungi, showing moderate to excellent antifungal activity. Notably, one derivative exhibited higher activity than the commercial fungicide boscalid .
  • Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives could form crucial hydrogen bonds with target proteins in fungi, enhancing their antifungal efficacy .

Summary Table of Biological Activities

Activity TypeCell Line / OrganismInhibition Percentage / IC50Reference
AnticancerHepG254.25%
HeLa38.44%
Anti-inflammatoryCOX-20.02 - 0.04 μM
Carrageenan-induced edemaSignificant reduction
AntifungalPhytopathogenic fungiHigher than boscalid

Q & A

Q. What are the key synthetic routes for 5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid moiety . Critical parameters include:

  • Reaction Temperature : Optimal control (e.g., 80–100°C) prevents side reactions during cyclocondensation.
  • Catalyst Selection : Acidic or basic conditions influence regioselectivity; for example, KOH hydrolysis ensures efficient carboxylate formation .
  • Halogenation : Introducing the difluoromethyl group requires fluorinating agents like Selectfluor® or ClCF2_2H under inert atmospheres to avoid decomposition .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures achieves >95% purity .

Q. How can researchers employ combined spectroscopic and computational methods to resolve ambiguities in the structural elucidation of pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., torsion angles between phenyl and pyrazole rings) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish regioisomers; the carboxylic proton appears as a broad singlet (~12–14 ppm) .
  • DFT Calculations : Validate experimental IR and UV-Vis spectra by simulating vibrational modes and electronic transitions (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]^- at m/z 267.05 for C11_{11}H8_8F2_2N2_2O2_2) .

Q. What in vitro and in vivo models are appropriate for evaluating the bioactivity of this compound, particularly regarding enzyme inhibition?

Methodological Answer:

  • In Vitro :
    • Enzyme Assays : Test COX-2 or 5-LOX inhibition using fluorometric kits (IC50_{50} values <10 µM indicate potency) .
    • Cell-Based Models : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory activity (e.g., TNF-α suppression via ELISA) .
  • In Vivo :
    • Rodent Models : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) evaluates acute inflammation reduction .
    • Pharmacokinetics : Monitor plasma half-life (enhanced by difluoromethyl’s metabolic stability) via LC-MS/MS .

Advanced Research Questions

Q. What strategies optimize the introduction of difluoromethyl groups during synthesis to enhance metabolic stability?

Methodological Answer:

  • Electrophilic Fluorination : Use ClCF2_2H with CuI catalysis to achieve selective difluoromethylation at the pyrazole C5 position .
  • Protecting Groups : Temporary silylation of the carboxylic acid prevents side reactions during halogenation .
  • Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of fluorinating agents .
  • Theoretical Guidance : DFT studies predict transition-state energies for difluoromethyl insertion, reducing trial-and-error .

Q. How do electronic effects of substituents influence the compound’s interactions with biological targets?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The difluoromethyl group (-CF2_2H) increases electrophilicity, enhancing hydrogen bonding with enzyme active sites (e.g., COX-2’s Arg120) .

  • Comparative Studies :

    CompoundIC50_{50} (COX-2)LogP
    5-CF2_2H-1-Ph-pyrazole8.2 µM2.1
    5-CH3_3-1-Ph-pyrazole23.5 µM1.8
    • Lipophilicity : Higher LogP (due to -CF2_2H) improves membrane permeability, confirmed via Caco-2 assays .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Methodological Answer:

  • Error Source Analysis :
    • Conformational Flexibility : Rotamers in solution vs. static X-ray structures cause NMR signal splitting; use variable-temperature NMR .
    • Solvent Effects : PCM (Polarizable Continuum Model) corrections in DFT simulations improve IR/VCD spectral alignment .
  • Validation Workflow :
    • Compare experimental 13^{13}C NMR shifts with DFT-predicted values (RMSD <2 ppm acceptable).
    • Use Hirshfeld surface analysis to identify crystal packing effects distorting bond lengths .
    • Cross-validate with alternative techniques (e.g., Raman spectroscopy for ambiguous IR peaks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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